3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Description
3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted at position 3 with a benzyloxymethyl group and at position 4 with a methyl group. The benzyloxymethyl moiety introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
4-methyl-3-(phenylmethoxymethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-10(12-13-11(14)15)8-16-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKOUEBIJOSTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1H-1,2,4-triazol-5(4H)-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions for several hours. The product is then isolated and purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using catalytic hydrogenation or metal hydrides to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of antifungal and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The bioactivity of triazolones is highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The chloromethyl derivative (CAS 1338226-21-3) exhibits higher reactivity due to the electron-withdrawing Cl atom, making it a versatile intermediate for further functionalization.
- Bioactivity Modulation : The 4-(pentyloxy)phenyl substituent in the anticonvulsant compound contributes to its high protective index (PI = 11.0), suggesting that alkyloxy chains enhance CNS activity. Conversely, the thione group in the neuraminidase inhibitor may facilitate metal coordination, critical for enzyme inhibition.
- Steric and Electronic Effects : Fluorophenyl and methoxybenzyl groups in ’s compound introduce steric hindrance and polar interactions, which could optimize binding to biological targets .
Biological Activity
3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a novel compound belonging to the triazole class, characterized by its unique benzyloxy methyl substitution on the triazole ring. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of approximately 219.24 g/mol. This compound has garnered attention for its potential biological activities , particularly as an antifungal and antibacterial agent.
Chemical Structure and Properties
The structural features of this compound include:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for diverse biological activities.
- Benzyloxy Group : This substitution may influence the compound's interaction with biological targets.
Antifungal Activity
Research indicates that compounds with similar triazole structures exhibit significant antifungal properties. Notably, this compound has shown effectiveness against various fungal pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) studies reveal that triazole derivatives can inhibit fungal cell wall synthesis and disrupt cellular processes in pathogens such as Candida albicans and Aspergillus species. The MIC values for related compounds have been reported as low as 0.0156 μg/mL against Candida albicans .
Antibacterial Activity
The compound also demonstrates promising antibacterial activity. Research indicates:
- It may inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, structural analogs have been reported to exhibit MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for fungal and bacterial survival.
- Cell Wall Disruption : It interferes with the synthesis of essential components in microbial cell walls.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds highlights its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-5-methyl-1,2,4-triazole | C₃H₆N₄ | Intermediate for synthesis; versatile |
| 3-Methoxy-4-methyl-1H-1,2,4-triazole | C₄H₇N₃O | Similar triazole structure; different substituent |
| 4-Methyl-4H-1,2,4-triazol-3-thiol | C₄H₅N₃S | Contains a thiol group; distinct reactivity |
The presence of the benzyloxy methyl group in this compound may enhance its lipophilicity and improve membrane permeability compared to other triazoles.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Antifungal Studies : A study demonstrated that certain triazole derivatives exhibited antifungal activity significantly greater than fluconazole against Candida albicans, indicating the potential for developing more effective antifungal agents .
- Antibacterial Studies : Research on quinolone-triazole hybrids showed high antibacterial activity against drug-resistant strains of bacteria, suggesting that similar modifications to the triazole structure could enhance antibacterial efficacy .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one?
To optimize synthesis, systematically vary reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst type (e.g., acetic acid or KOH). Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress. For example, hydrazinecarbothioamide intermediates can be cyclized under alkaline conditions (KOH in aqueous medium) to form the triazolone core, with yields improved by extending reflux duration to 2–4 hours . Purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. How can the structural integrity of this compound be validated post-synthesis?
Combine X-ray crystallography (using SHELXL for refinement) with spectroscopic methods:
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and dihedral angles. Use programs like WinGX or ORTEP-3 for visualization and validation of crystallographic data .
- Spectroscopy : Compare experimental IR and NMR spectra with DFT-calculated values. For instance, scaled IR frequencies (using a factor of 0.9613 for B3LYP/6-31G(d,p)) and GIAO-calculated NMR chemical shifts help confirm functional groups and substituent positions .
Q. What spectroscopic techniques are essential for characterizing this triazolone derivative?
- IR spectroscopy : Identify key vibrations (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) using the veda4f program to assign scaled DFT frequencies .
- NMR spectroscopy : Analyze and chemical shifts to confirm benzyloxy and methyl substituents. Discrepancies between experimental and theoretical shifts may indicate conformational flexibility or solvent effects .
Advanced Research Questions
Q. How can computational methods (DFT/HF) guide the prediction of electronic and thermodynamic properties?
Select basis sets (e.g., B3LYP/6-31G(d,p)) to calculate:
- Frontier molecular orbitals (HOMO-LUMO) : Determine the energy gap () to assess chemical reactivity and stability. A smaller suggests higher electrophilicity .
- Thermodynamic properties : Compute entropy (), enthalpy (), and Gibbs free energy () using frequency calculations. Compare with experimental calorimetry data to validate simulations .
- Mulliken charges : Map atomic charge distribution to predict nucleophilic/electrophilic sites for reactivity studies .
Q. How should researchers resolve crystallographic data discrepancies during refinement?
- Use SHELXL’s refinement tools to address disorder or twinning. For example, apply PART instructions to model alternative conformations of flexible substituents (e.g., benzyloxy groups) .
- Validate thermal displacement parameters () and residual electron density peaks. Cross-check with ORTEP-3 visualizations to ensure geometric plausibility .
Q. What strategies link structural modifications to biological activity in triazolone derivatives?
- Synthesize analogs with varied substituents (e.g., halogenation at the benzyloxy group) and test antimicrobial or anticancer activity.
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., ABC transporters or kinases). Correlate docking scores with experimental IC values .
Q. How can thermodynamic stability under varying conditions be assessed experimentally and theoretically?
- Experimentally : Use differential scanning calorimetry (DSC) to measure melting points and thermal decomposition profiles.
- Computationally : Calculate Gibbs free energy changes () for degradation pathways using DFT. A higher indicates greater stability under specified conditions (e.g., pH, temperature) .
Q. What precautions are necessary for handling hygroscopic or labile derivatives of this compound?
Q. How can electronic properties inform the design of derivatives for photodynamic therapy?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
